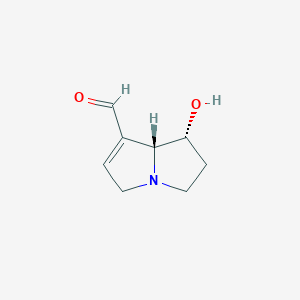

3-Hydroxy-N-acetylanthranilic acid

概要

説明

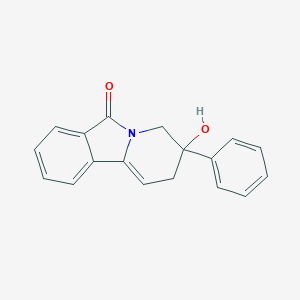

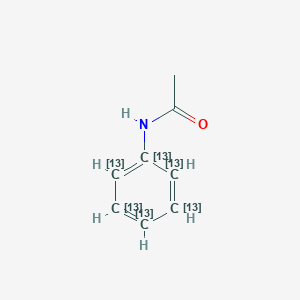

3-Hydroxy-N-acetylanthranilic acid is a derivative of N-acetylanthranilic acid . It is an intermediate product in the catabolism of quinaldine in Arthrobacter sp., and is further metabolized to anthranilic acid . It is also a new antioxidant isolated from methanol extract of tempeh .

Synthesis Analysis

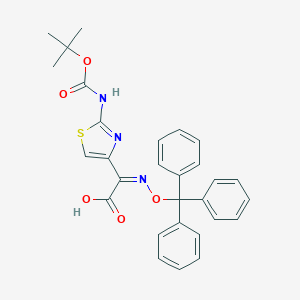

The product, N-acetylanthranilic acid, is prepared from the reaction of anthranilic acid with acetic anhydride to produce an intermediate, benzisoxazinone (not isolated), which is immediately hydrolyzed to form the crystalline product . N-acetylanthranilic acid can be synthesized from 2-bromoacetanilide via palladium-catalyzed carbonylation in tri-n-butylamine-water at 110–130 °C, under 3 atm of carbon monoxide .

Molecular Structure Analysis

N-acetylanthranilic acid is an organic compound with the molecular formula C9H9NO3 . The molecular formula of 3-Hydroxy-N-acetylanthranilic acid is not explicitly mentioned in the search results, but it can be inferred to be C9H9NO4, considering the addition of a hydroxyl group to N-acetylanthranilic acid.

Chemical Reactions Analysis

The reaction of anthranilic acid with acetic anhydride produces an intermediate, benzisoxazinone, which is immediately hydrolyzed to form N-acetylanthranilic acid .

Physical And Chemical Properties Analysis

N-acetylanthranilic acid is a slightly beige solid with a molecular weight of 179.173 g/mol . The physical and chemical properties of 3-Hydroxy-N-acetylanthranilic acid are not explicitly mentioned in the search results.

科学的研究の応用

Beckmann Rearrangement in Chemical Synthesis

Beckmann rearrangement of N-acetylanthranilic acid derivatives leads to the formation of various N-acetylanthranilic acids, which are further treated to produce quinazolinones and their derivatives. This process is significant in the synthesis of complex heterocyclic compounds used in various chemical applications (Avotin'sh et al., 2013).

Role in Ester Hydrolysis

The hydrolysis of phenyl-N-acetylanthranilate to N-acetyl anthranilic acid involves base catalysis and occurs through intermediate compounds. This demonstrates the role of N-acetylanthranilic acid derivatives in complex organic reaction mechanisms (Cremin & Hegarty, 1977).

Microbial Metabolism Studies

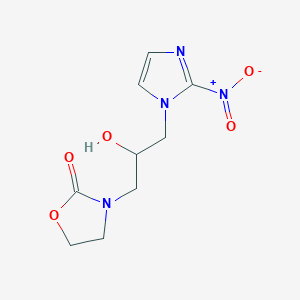

In studies of microbial metabolism, 3-Hydroxy-N-acetylanthranilic acid is identified as a degradation product of quinaldine in bacteria, showing its role in microbial degradation pathways. However, it was noted that this compound is not further metabolized by certain organisms, indicating a limit in its biological utility (Hund et al., 1990).

Anodic Oxidation Research

In electrochemical studies, the anodic oxidation of benzoic acid in nitriles leads to the formation of N-acetylanthranilic acid. This research provides insights into the electrochemical behavior of N-acetylanthranilic acid and its derivatives (Matsuda et al., 1973).

Dye Synthesis

N-acetylanthranilic acid is used as a starting material in the synthesis of heterocyclic monoazo dyes. This indicates its application in the dye and pigment industry for creating various color compounds (Naik & Desai, 1990).

Enzymatic Studies

N-acetylanthranilic acid has been studied in the context of enzyme activity, particularly with N-acetylanthranilate amidase, which is active towards certain aryl-acetylamides and -esters. This research is important in understanding enzyme-substrate interactions and enzymatic reaction mechanisms (Kolkenbrock et al., 2006).

Hydrogen Bonding and Protein Stability

Studies have utilized N-acetylanthranilic acid as a model compound to understand the contribution of hydrogen bonds to protein stability. This research is crucial in the field of structural biology and protein chemistry (Shi et al., 2002).

作用機序

Safety and Hazards

N-acetylanthranilic acid is harmful if swallowed and causes eye, skin, and respiratory tract irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, keep away from sources of ignition, and take precautionary measures against static discharge .

将来の方向性

3-Hydroxyanthranilic acid has been linked to aging and age-associated disease. It influences a range of molecular processes critical to healthy aging, including regulation of inflammatory and immune responses, cellular redox homeostasis, and energy production . Future research could focus on developing pharmacological strategies to target tryptophan metabolism to improve health aging .

特性

IUPAC Name |

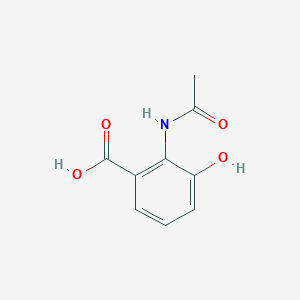

2-acetamido-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-8-6(9(13)14)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAWFFIGVUOBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159591 | |

| Record name | 3-Hydroxy-N-acetylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-N-acetylanthranilic acid | |

CAS RN |

135891-44-0 | |

| Record name | 3-Hydroxy-N-acetylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135891440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N-acetylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetate](/img/structure/B138785.png)

![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)

![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)

![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)